

The Discovery and Analysis of AMOZ: A Furaltadone Marker Residue

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Compound of Interest

Compound Name: 2-NP-AMAZ-d5

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

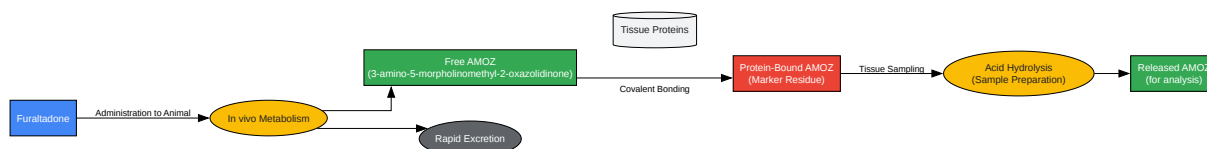
Introduction

The use of nitrofurantoin antibiotics, such as furaltadone, in food-producing animals has been widely banned by regulatory bodies globally due to concerns about the carcinogenic and mutagenic potential of their residues. Furaltadone itself is rapidly metabolized and has a short half-life within the animal, making direct detection of the parent drug an unreliable method for monitoring its illegal use.[1][2][3] This has led to the critical need for a stable and reliable marker residue. Scientific research has identified 3-amino-5-morpholinomethyl-2-oxazolidinone (AMAZ) as the principal tissue-bound metabolite of furaltadone.[4][5] Unlike the parent compound, AMAZ forms covalent bonds with tissue proteins, resulting in its persistence in edible tissues for an extended period, making it an effective marker for the illegal administration of furaltadone. This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical methodologies for the detection and quantification of AMAZ.

Metabolic Pathway of Furaltadone to Protein-Bound AMAZ

Furaltadone undergoes rapid in vivo metabolism, leading to the formation of its characteristic metabolite, AMAZ. This metabolite then covalently binds to proteins within the tissues of the treated animal. The stability of these protein-adducted AMAZ residues is the primary reason for

its selection as a marker residue. To detect AMOZ, a sample preparation process involving acid hydrolysis is necessary to cleave the covalent bonds and release the AMOZ molecule.



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Furaltadone Metabolism and AMOZ Formation

Quantitative Data on AMOZ Residues

The persistence of AMOZ in various tissues has been the subject of numerous studies. The following tables summarize quantitative data from depletion studies and the analytical performance of common detection methods.

Table 1: Depletion of AMOZ in Porcine Tissues after Furaltadone Administration

Withdrawal Time (days)	Muscle (µg/kg)	Liver (µg/kg)	Kidney (µg/kg)
0	>1000	>2000	>2000
7	~500	~1000	~1000
14	~250	~500	~500
28	~100	~200	~200
42	<50	~100	~100

Data synthesized from depletion studies in pigs. The half-life of AMOZ in porcine tissues ranges from approximately 5.5 to 15.5 days.

Table 2: Analytical Method Performance for AMOZ Detection

Method	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
LC-MS/MS	Shrimp	0.062	0.25	100.3 ± 6.9	
LC-MS/MS	Shrimp	-	-	88-110	
LC-MS/MS	Pig Liver	-	10	-	
LC-MS/MS	Meat Powder	0.04	0.13	81-108	
LC-MS/MS	Meat	CCα: 0.013-0.200	-	-	
ELISA	Honey	-	-	-	

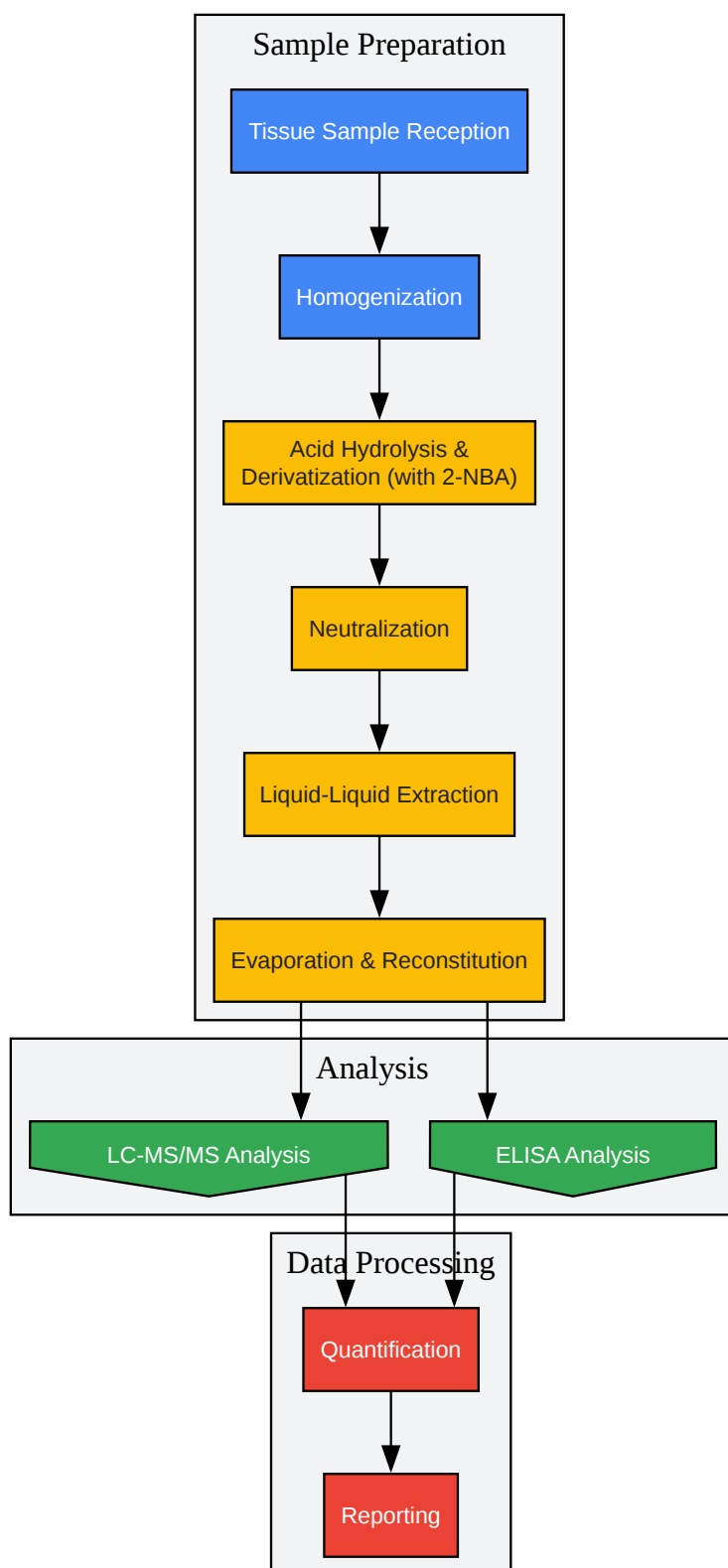
LOD: Limit of Detection; LOQ: Limit of Quantitation; CCα: Decision Limit.

Experimental Protocols

Accurate detection of AMOZ requires validated and standardized analytical methods. The two most common methods are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow for AMOZ Analysis

The general workflow for the analysis of AMOZ in tissue samples involves several key stages, from sample reception to the final analytical determination.



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General Experimental Workflow for AMOZ Analysis

Detailed Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ due to its high sensitivity and specificity.

- Sample Preparation and Hydrolysis:
 - Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
 - Add an internal standard solution (e.g., AMOZ-d5).
 - Add 10 mL of 0.125 M hydrochloric acid (HCl).
 - Add 400 μ L of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. 2-NBA is used to derivatize the AMOZ molecule after its release from proteins, making it more amenable to chromatographic analysis.
 - Incubate the mixture overnight (approximately 16 hours) at 37°C with shaking. This step facilitates the acid hydrolysis and derivatization.
- Extraction and Clean-up:
 - Cool the samples to room temperature.
 - Neutralize the sample by adding 1 mL of 0.1 M potassium phosphate dibasic (K_2HPO_4) and approximately 1 mL of 0.8 M sodium hydroxide (NaOH) to reach a pH of 7.3 ± 0.2 .
 - Perform a liquid-liquid extraction with 15 mL of ethyl acetate. Vortex and centrifuge to separate the layers.
 - Transfer the ethyl acetate (upper) layer to a clean tube.
 - Evaporate the extract to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the dried residue in a suitable solvent mixture (e.g., 1 mL of 50:50 v/v methanol:water).
 - Filter the reconstituted sample through a 0.2 μ m syringe filter into an autosampler vial.

- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of ammonium formate in water and methanol.
 - Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor for specific precursor and product ion transitions for both the derivatized AMOZ (NP-AMOZ) and the internal standard. For example, a common transition for NP-AMOZ is m/z 335 \rightarrow 291.

Detailed Methodology: ELISA

ELISA is a high-throughput screening method for AMOZ analysis. Commercial ELISA kits are widely available.

- Sample Preparation:
 - The sample preparation for ELISA is similar to that for LC-MS/MS, involving homogenization, acid hydrolysis, and derivatization with 2-NBA to form NP-AMOZ, which is the target analyte for most AMOZ ELISA kits.
 - After derivatization and neutralization, the sample extract is typically diluted with the buffer provided in the ELISA kit.
- ELISA Procedure (Competitive Assay):
 - Add standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.
 - Add the enzyme-conjugated NP-AMOZ to the wells.
 - Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this incubation, the free NP-AMOZ from the sample and the enzyme-conjugated NP-AMOZ compete for binding to the anti-AMOZ antibodies coated on the plate.
 - Wash the plate to remove unbound reagents.

- Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, resulting in a color change. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.
- Stop the reaction with a stop solution and read the absorbance using a microplate reader.
- Calculate the concentration of AMOZ in the samples by comparing their absorbance to the standard curve.

Regulatory Context

The European Union has banned the use of nitrofurans in food-producing animals. To enforce this ban, a "Reference Point for Action" (RPA) has been established for nitrofurans metabolites. According to Commission Regulation (EU) 2019/1871, the RPA for the sum of all nitrofurans metabolites, including AMOZ, is 0.5 µg/kg in food of animal origin. Any food product containing AMOZ at or above this level is considered non-compliant and cannot enter the food chain. The U.S. Food and Drug Administration (FDA) also considers the presence of nitrofurans residues in food to be a significant concern and has developed analytical methods for their detection in seafood and other products.

Conclusion

The discovery of AMOZ as a stable, tissue-bound marker residue has been instrumental in the ability of regulatory agencies to monitor the illegal use of furaltadone in food production. The analytical methods of LC-MS/MS and ELISA provide sensitive and reliable means for the detection and quantification of AMOZ. This technical guide has provided an in-depth overview of the metabolism of furaltadone, detailed experimental protocols for AMOZ analysis, a summary of quantitative data, and the relevant regulatory framework. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of food safety, veterinary medicine, and analytical chemistry.

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